molecular formula C19H20F3N3O2 B3497276 methyl N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]carbamate

methyl N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]carbamate

Cat. No.: B3497276
M. Wt: 379.4 g/mol
InChI Key: SMXZUFJBPSHPDW-UHFFFAOYSA-N
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Description

Methyl N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]carbamate is a synthetic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]carbamate typically involves the following steps:

    Formation of the Piperazine Derivative: The initial step involves the preparation of the 4-phenylpiperazine derivative. This can be achieved through the reaction of phenylhydrazine with ethylene glycol in the presence of a catalyst.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a suitable trifluoromethylating agent.

    Carbamoylation: The final step involves the carbamoylation of the piperazine derivative with methyl isocyanate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the phenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of methyl N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Shares the piperazine and phenyl groups but lacks the trifluoromethyl group.

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Contains a pyrimidine ring instead of the carbamate group.

Uniqueness

Methyl N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]carbamate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry for the development of drugs with enhanced bioavailability and efficacy.

Properties

IUPAC Name

methyl N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O2/c1-27-18(26)23-16-13-14(19(20,21)22)7-8-17(16)25-11-9-24(10-12-25)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMXZUFJBPSHPDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=C(C=CC(=C1)C(F)(F)F)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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